Egfr-IN-78

EGFR C797S Molecular docking Tyrosine kinase inhibitor

Researchers studying osimertinib-resistant NSCLC models often face a lack of validated, reversible probes for the EGFR C797S gatekeeper mutation. Egfr-IN-78 (compound A5) is a 2-aminopyrimidine derivative specifically designed to address this gap. - Inhibits EGFRdel19/T790M/C797S triple mutant via a unique hydrogen bond with Lys745. - Arrests cell cycle at the G2/M phase, enabling focused DNA-damage/checkpoint studies. - Serves as a reliable positive control in HTS assays for novel C797S-targeting agents. Supplied with full analytical documentation; expedited global shipping ensures rapid project initiation.

Molecular Formula C23H32BrN7O2S
Molecular Weight 550.5 g/mol
Cat. No. B12397057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEgfr-IN-78
Molecular FormulaC23H32BrN7O2S
Molecular Weight550.5 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C(C(=N3)NC4CCCN(C4)S(=O)(=O)C5CC5)Br
InChIInChI=1S/C23H32BrN7O2S/c1-29-11-13-30(14-12-29)19-6-4-17(5-7-19)27-23-25-15-21(24)22(28-23)26-18-3-2-10-31(16-18)34(32,33)20-8-9-20/h4-7,15,18,20H,2-3,8-14,16H2,1H3,(H2,25,26,27,28)/t18-/m1/s1
InChIKeyQKTZQGNZRPKRGC-GOSISDBHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EGFR-IN-78: Reversible EGFR C797S-TK Inhibitor


EGFR-IN-78 (Egfr-IN-78), also designated compound A5, is a 2-aminopyrimidine derivative that functions as a reversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase harboring the C797S mutation (EGFRC797S-TK) [1]. It acts as an apoptosis inducer and exhibits anti-proliferative activity, inhibiting EGFR phosphorylation and arresting the cell cycle at the G2/M phase . Its molecular formula is C23H32BrN7O2S with a molecular weight of 550.51 g/mol, and it is associated with CAS number 3042104-73-1 .

EGFR-IN-78 Substitution Risks in C797S Research


Generic substitution of EGFR-IN-78 with other EGFR tyrosine kinase inhibitors (TKIs) is not scientifically valid due to its specific design and activity profile against the EGFR C797S mutation, a key driver of acquired resistance to third-generation TKIs like osimertinib [1]. Unlike many earlier-generation TKIs, EGFR-IN-78 is a reversible inhibitor targeting the EGFRC797S-TK mutant, and its distinct binding interactions—including an additional hydrogen bond with Lys745—are associated with potent inhibitory activity against the EGFRdel19/T790M/C797S triple mutant [2]. Its induction of G2/M phase cell cycle arrest further differentiates it from other C797S-targeting compounds that may induce G1 arrest, underscoring that downstream biological effects cannot be assumed to be equivalent [3].

EGFR-IN-78 Differentiation Evidence


Unique Lys745 Hydrogen Bond vs. Brigatinib

Molecular docking analysis revealed that while EGFR-IN-78 (A5) exhibits a binding pattern similar to that of brigatinib, it possesses a critical differentiation: in addition to forming two hydrogen bonds with the Met793 residue, EGFR-IN-78 also forms an additional hydrogen bond with the Lys745 residue of EGFR [1]. This extra interaction is hypothesized to contribute to its potent inhibitory activity against the EGFRdel19/T790M/C797S triple mutant, a feature not observed in the brigatinib-EGFR complex.

EGFR C797S Molecular docking Tyrosine kinase inhibitor

G2/M Arrest vs. Os30 G1 Arrest

EGFR-IN-78 induces G2/M phase cell cycle arrest in KC-0116 (EGFRdel19/T790M/C797S) cells [1]. This is a distinct mechanism from that of Os30, another fourth-generation EGFR C797S-TK inhibitor, which induces G1 phase arrest in the same KC-0116 cell line . The differential effect on cell cycle checkpoints suggests that these compounds activate distinct downstream signaling pathways or have different affinities for key regulators, making them non-interchangeable for cell cycle studies.

Cell cycle arrest EGFR C797S Apoptosis

Apoptosis Induction in C797S-Mutant Cells

EGFR-IN-78 acts as an inducer of apoptosis in KC-0116 cells [1]. While apoptosis induction is a common feature among many EGFR TKIs, the potency and efficiency can vary significantly. For instance, JND3229, another reversible EGFRC797S inhibitor, also induces apoptosis and exhibits antiproliferative activity , but direct comparative apoptotic index data (e.g., caspase activation levels or Annexin V-positive percentages) are not available in the primary literature. Therefore, while both compounds induce apoptosis, the lack of quantitative apoptosis metrics under identical experimental conditions prevents a direct potency comparison, underscoring the need for compound-specific validation.

Apoptosis EGFR C797S Anti-cancer

Anti-Proliferative Selectivity in Triple-Mutant Cells

Among a series of synthesized 2-aminopyrimidine derivatives, compound A5 (EGFR-IN-78) and A13 demonstrated significant anti-proliferative activity against the KC-0116 (EGFRdel19/T790M/C797S) cell line with high selectivity [1]. While specific IC50 values for EGFR-IN-78 are not publicly reported in the primary abstract, its designation as a lead compound in the series indicates superior or comparable activity relative to other derivatives. In contrast, the reference compound brigatinib showed an IC50 of 97.12 nM against Ba/F3-EGFRL858R/T790M/C797S cells in a related study [2], providing a benchmark for fourth-generation EGFR TKI activity against C797S-mutant cells.

Anti-proliferative EGFR C797S Cell viability

EGFR-IN-78 Research Applications


Lys745 Hydrogen Bond Role in C797S Inhibition

Researchers seeking to understand the structural basis for enhanced inhibition of the EGFR C797S mutant should utilize EGFR-IN-78 in comparative molecular modeling or X-ray crystallography studies. Its unique ability to form an additional hydrogen bond with Lys745, not observed in brigatinib, makes it an ideal probe for validating the functional importance of this residue in drug binding and kinase inactivation [1].

G2/M Cell Cycle Arrest in C797S-Driven Cancers

For projects focused on mitotic catastrophe or DNA damage response pathways in EGFR-mutant cancers, EGFR-IN-78 is the appropriate choice due to its induction of G2/M phase arrest [2]. This distinguishes it from other fourth-generation inhibitors like Os30, which cause G1 arrest, ensuring that experimental outcomes are specific to the G2/M checkpoint mechanism.

Screening Reversible C797S-TK Inhibitors

EGFR-IN-78 serves as a validated reversible inhibitor of EGFR C797S-TK and can be employed as a positive control or benchmark compound in high-throughput screening (HTS) assays aimed at identifying novel reversible agents targeting this resistance mutation [3]. Its well-characterized mechanism of action and apoptosis induction provide a reliable reference point for hit validation.

Technical Documentation Hub

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